Lead(II) citrate trihydrate

Description

The exact mass of the compound Lead(II) citrate trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lead(II) citrate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead(II) citrate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

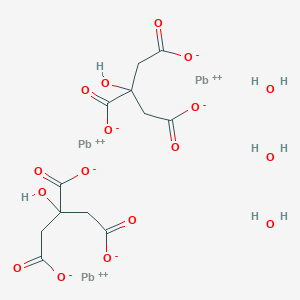

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPMGSCJCDAUMP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O17Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370602 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1.05e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6107-83-1 | |

| Record name | Lead(II) citrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylate;lead(2+);trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Lead(II) Citrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) citrate trihydrate, a lead salt of citric acid, is a compound of significant interest in various scientific domains, most notably as an indispensable electron-dense stain in transmission electron microscopy (TEM). Its ability to impart high contrast to biological ultrastructures has cemented its role in cellular biology, pathology, and materials science. This guide provides a comprehensive overview of the core chemical properties of Lead(II) citrate trihydrate, delving into its synthesis, structure, and reactivity. A primary focus is placed on its principal application in TEM, elucidating the mechanistic principles of its staining action and providing detailed, field-tested protocols. Furthermore, this document addresses the critical safety and handling considerations necessitated by the compound's inherent toxicity. The synthesis of technical data with practical, experience-based insights aims to equip researchers with the knowledge required for its effective and safe utilization.

Physicochemical Properties

Lead(II) citrate trihydrate is a white crystalline powder.[1][2] While often referred to simply as "lead citrate," the trihydrate is the common commercial form. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | Pb₃(C₆H₅O₇)₂·3H₂O or C₁₂H₁₆O₁₇Pb₃ | [2][3][4] |

| Molecular Weight | 1053.85 g/mol | [1][5] |

| CAS Number | 6107-83-1 | [1][4] |

| Appearance | White to beige crystalline powder | [1][2][3] |

| Melting Point | 190 °C (Decomposes) | [3] |

| Density | 4.63 g/cm³ | [3] |

| Solubility | Soluble in cold water, soluble in NaOH solutions | [6][7] |

| Synonyms | Citric acid lead salt, Trilead dicitrate trihydrate | [1][2][3] |

Synthesis, Structure, and Chemical Reactivity

Synthesis

The synthesis of a lead citrate staining solution, as pioneered by Reynolds, involves the reaction of lead(II) nitrate with trisodium citrate in deionized, CO₂-free water.[5][7][8] The initial reaction forms a milky precipitate of lead citrate.

Reaction: 3Pb(NO₃)₂(aq) + 2Na₃C₆H₅O₇(aq) → Pb₃(C₆H₅O₇)₂(s) + 6NaNO₃(aq)

The subsequent addition of a strong base, typically sodium hydroxide (NaOH), is critical. The hydroxide ions increase the pH to approximately 12, which dissolves the lead citrate precipitate by forming a stable, soluble lead-citrate complex.[8][9][10] This alkaline environment is essential for preventing the premature precipitation of lead salts and for facilitating the staining process.[10][11] The chelation of lead ions by citrate is a key factor in maintaining the stability of the staining solution.[10]

A structural study of a lead(II)-citrate complex synthesized at a lower pH (4.8) revealed a two-dimensional structure with five distinct Pb(II) coordination sites and four different modes of citrate bonding.[12] This highlights the complex coordination chemistry of lead with the multidentate citrate ligand.

Chemical Reactivity and Stability

Thermal Decomposition: The thermal decomposition of lead citrate is a multi-stage process. Initially, the crystal water is dehydrated.[13] At higher temperatures (200-280°C), the organic citrate component decomposes, releasing CO₂ and water vapor.[13][14] The final solid products are typically a mixture of lead oxides (PbO) and elemental lead (Pb).[13] The resulting finely divided lead and carbon matrix can be pyrophoric.[14]

Reactivity with Carbon Dioxide: A critical chemical property of alkaline lead citrate solutions is their high reactivity with atmospheric carbon dioxide (CO₂).[9][15] This reaction forms lead carbonate (PbCO₃), a highly insoluble white precipitate.

Reaction: Pb²⁺(aq) + CO₂(g) + 2OH⁻(aq) → PbCO₃(s) + H₂O(l)

The formation of lead carbonate precipitate is a major source of artifacts in electron microscopy, as the electron-dense particles can obscure the underlying ultrastructure of the specimen.[11][16][17] Therefore, all preparation and staining procedures must be conducted under CO₂-free conditions.[7][15]

Core Application: Contrast Enhancement in Transmission Electron Microscopy

The primary and most significant application of Lead(II) citrate trihydrate is as a post-stain in TEM to enhance the contrast of ultrathin biological sections.[5][15]

Mechanism of Staining

Biological specimens, composed mainly of light elements like carbon, oxygen, and hydrogen, have inherently low electron-scattering properties, resulting in poor contrast in TEM images.[10] Heavy metal stains are used to selectively increase the electron density of specific cellular structures.[10]

Lead citrate is typically used as a counterstain after primary staining with uranyl acetate in a "double staining" procedure.[10][17] The staining mechanism relies on the deposition of high atomic weight lead atoms onto biological macromolecules that have already bound osmium (from the fixation step) and uranium (from the uranyl acetate stain).[11][15][18]

The high pH (~12) of the staining solution is crucial.[10][11] At this alkalinity, biological components like proteins and glycogen become negatively charged, promoting the electrostatic binding of the positively charged lead-citrate complexes.[5][17] This binding significantly increases the local mass-thickness of these structures, causing greater scattering of the electron beam and making them appear darker in the final micrograph.[5][10] Structures such as ribosomes, membranes, and glycogen particles are strongly contrasted by lead citrate.[11][16]

Caption: Mechanism of lead citrate contrast enhancement in TEM.

Experimental Protocol: Reynolds' Lead Citrate Stain

This protocol is based on the widely adopted method developed by E.S. Reynolds.[8][9] The causality behind each step is critical for success and minimizing artifacts.

A. Reagent Preparation (50 mL Stock Solution)

| Reagent | Amount | Purpose |

| Lead(II) Nitrate [Pb(NO₃)₂] | 1.33 g | Source of lead ions.[9][11] |

| Trisodium Citrate Dihydrate [Na₃C₆H₅O₇·2H₂O] | 1.76 g | Chelating agent to form lead citrate.[9][11] |

| 1.0 M Sodium Hydroxide (NaOH), CO₂-free | 8.0 mL | Alkalinizing agent to dissolve lead citrate and maintain pH ~12.[9][11] |

| Distilled, CO₂-free Water | to 50 mL | Solvent; must be CO₂-free to prevent PbCO₃ precipitation.[9][11] |

B. Step-by-Step Methodology

-

Prepare CO₂-free Water: Boil high-purity distilled or deionized water for 10-15 minutes to expel dissolved CO₂. Allow it to cool in a tightly sealed container.[9][15] Rationale: This is the single most critical step to prevent lead carbonate precipitation.

-

Initial Mixing: In a 50 mL volumetric flask, add 1.33 g of lead(II) nitrate to 30 mL of the CO₂-free water.[8][9] Stopper and shake until fully dissolved.

-

Form Lead Citrate: Add 1.76 g of trisodium citrate dihydrate to the lead nitrate solution.[8][9] Shake vigorously for 1 minute. The solution will become milky white, indicating the formation of insoluble lead citrate.[8] Let the flask stand for 30 minutes, shaking intermittently, to ensure the reaction goes to completion.[8][9]

-

Alkalinization: Add 8.0 mL of 1.0 M CO₂-free NaOH to the flask.[9] The milky solution should clarify as the lead citrate complex dissolves. Rationale: The high pH is required to solubilize the staining agent and facilitate binding to tissue.

-

Final Volume: Bring the total volume to 50 mL with CO₂-free water.[9]

-

Storage: The final solution is stable for up to 6 months when stored in a tightly sealed syringe or bottle to prevent CO₂ ingress.[8][9] Before use, inspect for any precipitate. If present, the stain should be filtered through a 0.2 µm filter or centrifuged.[8][9]

C. Staining Workflow

Caption: Standard experimental workflow for post-staining TEM grids.

Safety, Handling, and Toxicology

Lead(II) citrate trihydrate is a highly toxic compound and must be handled with extreme caution.[5] All lead compounds are considered dangerous goods for transport and are classified as probable human carcinogens (IARC Group 2A).[6][19]

Toxicological Profile:

-

Acute Toxicity: Harmful if swallowed or inhaled.[5]

-

Chronic Toxicity: Lead is a cumulative toxicant.[19] Prolonged or repeated exposure may cause severe damage to the central nervous system, kidneys, and hematopoietic system.[19][20] Anemia, increased blood pressure, and neurological effects are common signs of chronic exposure.[19][21]

-

Reproductive Toxicity: May damage fertility or the unborn child.[19][21] Exposure during pregnancy can lead to miscarriage and adverse birth outcomes.[21]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[5] Lead bioaccumulates in the environment.[21]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle solid lead citrate and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Weighing: When weighing the powder, use a dedicated spatula and weighing paper. Clean the balance and surrounding area immediately after use with a damp cloth to collect any stray particles.

-

Waste Disposal: All solutions containing lead citrate, contaminated gloves, and cleaning materials must be disposed of as hazardous chemical waste according to institutional and local regulations. Never pour lead solutions down the drain.[8]

-

Contingency: Have a spill kit rated for heavy metal compounds readily available. In case of skin contact, wash thoroughly with soap and water. In case of ingestion or inhalation, seek immediate medical attention.

Conclusion

Lead(II) citrate trihydrate remains a cornerstone reagent for biological electron microscopy due to its reliable and effective contrast-enhancing properties. Its utility is predicated on a clear understanding of its coordination chemistry, particularly its behavior in highly alkaline solutions and its reactivity with atmospheric carbon dioxide. By adhering to meticulously controlled, CO₂-free protocols, researchers can leverage its staining capabilities to reveal fine cellular ultrastructure. However, its significant toxicity necessitates the implementation of stringent safety measures to protect both the user and the environment. This guide provides the foundational knowledge and practical protocols to enable scientists to use this powerful tool both effectively and responsibly.

References

-

American Elements. (n.d.). Lead(II) Citrate Trihydrate. Retrieved January 13, 2026, from [Link]

-

protocols.io. (2023, February 13). Reynolds' Lead Citrate Stain. Retrieved January 13, 2026, from [Link]

-

Grokipedia. (2026, January 8). Lead citrate. Retrieved January 13, 2026, from [Link]

-

BWJoneslab. (n.d.). Reynold's Lead Citrate Stain for Grids. Retrieved January 13, 2026, from [Link]

-

Kirsch, S. (n.d.). Preparation of Post Staining Solutions. Retrieved January 13, 2026, from [Link]

-

Venable, J. H., & Coggeshall, R. (1965). A simplified lead citrate stain for use in electron microscopy. The Journal of Cell Biology, 25(2), 407–408. Retrieved from [Link]

-

Dollimore, D., & Pearce, J. (1975). Thermal decomposition of lead citrate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 1533-1541. Retrieved from [Link]

-

Liu, J., et al. (2014). Study on behavior of thermal decomposition of lead citrate Pb(C6H6O7)·H2O. Advanced Materials Research, 989-994, 345-348. Retrieved from [Link]

-

Rahman, M. A., et al. (2018). New Preparation Method of Reynolds' Stain for Transmission Electron Microscope for Liver Samples. Clinical Medical Reviews and Case Reports, 5(5), 221. Retrieved from [Link]

-

Wikipedia. (n.d.). Lead citrate. Retrieved January 13, 2026, from [Link]

-

UK Health Security Agency. (2019). Lead: toxicological overview. Retrieved January 13, 2026, from [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Lead & compounds. Retrieved January 13, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Lead Compounds. Retrieved January 13, 2026, from [Link]

-

Mitra, P., Sharma, S., & Purohit, P. (2017). Lead toxicity: a review. Journal of Advanced Clinical and Research Insights, 4(6), 112-117. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Lead (Pb) Toxicity. Retrieved January 13, 2026, from [Link]

-

Science Services. (n.d.). Lead Citrate, Trihydrate. Retrieved January 13, 2026, from [Link]

-

Bette, S., et al. (2015). Synthesis and structure of a lead(II)–citrate: {Na(H2O)3}[Pb5(C6H5O7)3(C6H6O7)(H2O)3]·9.5H2O. Zeitschrift für Naturforschung B, 70(11-12), 875-881. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Lead(II) citrate trihydrate, 99% | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Lead(II) citrate trihydrate, 99%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scispace.com [scispace.com]

- 8. Reynolds' Lead Citrate Stain [protocols.io]

- 9. emsdiasum.com [emsdiasum.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition of lead citrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 15. Lead Citrate, Trihydrate [scienceservices.eu]

- 16. clinmedjournals.org [clinmedjournals.org]

- 17. Brief Introduction to Contrasting for EM Sample Preparation | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 18. Lead citrate - Wikipedia [en.wikipedia.org]

- 19. gov.uk [gov.uk]

- 20. epa.gov [epa.gov]

- 21. Lead & compounds - DCCEEW [dcceew.gov.au]

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Lead(II) Citrate Trihydrate (CAS Number 6107-83-1)

For Researchers, Scientists, and Drug Development Professionals

Lead(II) citrate trihydrate is a compound that, while appearing niche, holds significant importance across various scientific disciplines. Its most prominent role as a contrast-enhancing agent in transmission electron microscopy (TEM) has made it an indispensable tool for visualizing the ultrastructure of biological specimens. However, its utility extends beyond the realm of microscopy into analytical chemistry, materials science, and toxicology. This guide is structured to provide not just a repository of information, but a logical and practical workflow for understanding and utilizing this compound effectively and safely in a research setting. We will delve into its fundamental properties, explore its primary and secondary applications with detailed protocols, and address the critical safety considerations inherent in working with a lead-containing substance.

Core Characteristics of Lead(II) Citrate Trihydrate

Lead(II) citrate trihydrate is a white crystalline powder that serves as a stable source of lead ions.[1] Its properties make it suitable for various laboratory applications, from providing contrast in imaging to acting as a precursor in chemical syntheses.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Lead(II) citrate trihydrate is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 6107-83-1 | [2] |

| Molecular Formula | Pb₃(C₆H₅O₇)₂·3H₂O | [2][3] |

| Molecular Weight | 1053.85 g/mol | [2] |

| Synonyms | Citric acid lead salt, Lead(II) citrate tribasic trihydrate, Trilead dicitrate trihydrate | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | Typically ≥ 99% | [2] |

| Melting Point | Decomposes around 190 °C | [4] |

| Solubility | Soluble in cold water, slightly soluble in alcohol. | [5][6] |

| Storage | Store at room temperature in a cool, dry place. | [2] |

Quality Control and Purity Assessment

The purity of Lead(II) citrate trihydrate is paramount, especially when used as a standard or in sensitive biological experiments. Commercially available high-purity grades (e.g., 99.5% or higher) are certified for electron microscopy.[1][7][8]

Key Quality Control Parameters:

-

Assay (by titration): To confirm the percentage of lead in the compound.[2]

-

FTIR Spectroscopy: To confirm the identity of the compound by matching its infrared spectrum to a reference.[1]

-

Trace Metal Analysis: To quantify impurities such as iron, copper, magnesium, nickel, and zinc.[8]

-

Anion Analysis: To quantify anionic impurities like chloride and sulfate.[8]

Primary Application: Contrast Enhancement in Transmission Electron Microscopy (TEM)

The most widespread and well-documented application of Lead(II) citrate trihydrate is as a heavy metal stain in TEM to enhance the contrast of biological samples.[6] Biological materials are primarily composed of elements with low atomic numbers, which have poor electron-scattering properties, resulting in low-contrast images. The introduction of heavy metals like lead provides the necessary electron density to visualize cellular ultrastructures.

Mechanism of Action

Lead citrate staining is typically the second step in a double-staining procedure, following uranyl acetate.[6] The lead ions bind to negatively charged molecules within the cell, such as proteins and nucleic acids, thereby increasing their electron-scattering capacity.[6] It also acts as a mordant for osmium tetroxide and uranyl acetate, further enhancing the contrast they provide.[6]

Caption: Workflow and mechanism of Lead(II) citrate in TEM.

Experimental Protocols for Staining Solutions

Critical Consideration: Lead citrate solutions are highly susceptible to precipitation of lead carbonate upon exposure to atmospheric carbon dioxide. Therefore, all preparations should use boiled, CO₂-free distilled water and be performed in a manner that minimizes air exposure.

This is the classic and most widely used formulation.

Materials:

-

Lead nitrate (Pb(NO₃)₂)

-

Sodium citrate (Na₃C₆H₅O₇·2H₂O)

-

1N Sodium hydroxide (NaOH) solution

-

CO₂-free distilled water

-

50 mL volumetric flask

-

Magnetic stirrer and stir bar

Step-by-Step Protocol:

-

In a 50 mL volumetric flask, dissolve 1.33 g of lead nitrate in approximately 30 mL of CO₂-free distilled water.

-

Add 1.76 g of sodium citrate to the lead nitrate solution.

-

Shake the mixture vigorously for 1 minute. The solution will appear milky.

-

Allow the mixture to stand for 30 minutes, with occasional shaking, to ensure the complete conversion of lead nitrate to lead citrate.

-

Add 8.0 mL of 1N NaOH solution and mix until the solution becomes clear.

-

Bring the final volume to 50 mL with CO₂-free distilled water.

-

The final pH of the solution should be approximately 12.0.

-

Store the solution in a tightly sealed container. It is stable for up to 6 months.[6]

This method offers a faster preparation time using commercially available Lead(II) citrate.

Materials:

-

Lead(II) citrate trihydrate

-

10N Sodium hydroxide (NaOH) solution

-

Distilled water

-

10 mL screw-capped centrifuge tube

Step-by-Step Protocol:

-

Weigh between 0.01 g and 0.04 g of Lead(II) citrate trihydrate and add it to a 10 mL screw-capped centrifuge tube.

-

Add 10 mL of distilled water to the tube.

-

Add 0.1 mL of 10N NaOH solution.

-

Seal the tube tightly and shake vigorously until all the lead citrate has dissolved. This process should take less than 5 minutes.

Double Staining Protocol (Uranyl Acetate and Lead Citrate)

Materials:

-

Uranyl acetate solution (e.g., 2% in water or ethanol)

-

Prepared lead citrate stain (Reynolds' or simplified)

-

CO₂-free distilled water for rinsing

-

Petri dish with NaOH pellets and a layer of dental wax or parafilm

-

Grids with ultrathin sections

Step-by-Step Protocol:

-

Uranyl Acetate Staining:

-

Place droplets of the uranyl acetate solution onto the dental wax inside the petri dish.

-

Float the grids, section-side down, on the droplets for 5-15 minutes.

-

Thoroughly rinse the grids by dipping them multiple times in beakers of distilled water.

-

-

Lead Citrate Staining:

-

Inside the petri dish containing NaOH pellets (to create a CO₂-free environment), place droplets of the lead citrate stain onto the dental wax.[9]

-

Float the grids, section-side down, on the droplets for 1-10 minutes.

-

Rinse the grids thoroughly by dipping them multiple times in beakers of CO₂-free distilled water.[9]

-

-

Drying:

-

Carefully blot the edge of the grids with filter paper to remove excess water and allow them to air dry completely before viewing in the TEM.

-

Caption: Double staining workflow for TEM.

Secondary Applications of Lead(II) Citrate Trihydrate

Beyond its primary role in microscopy, Lead(II) citrate trihydrate finds applications in several other scientific domains.

Analytical Chemistry: Preparation of Lead Standards

Due to its high purity and stability, Lead(II) citrate trihydrate can be used as a primary standard for the preparation of lead calibration solutions for analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2]

Protocol for Preparing a 1000 ppm Lead Stock Solution:

Materials:

-

Lead(II) citrate trihydrate (high purity, assay value known)

-

Nitric acid (HNO₃), trace metal grade

-

Deionized water (Type I)

-

100 mL volumetric flask

Step-by-Step Protocol:

-

Calculate the mass of Lead(II) citrate trihydrate needed to obtain 0.1000 g of lead. The molecular weight of Pb₃(C₆H₅O₇)₂·3H₂O is 1053.85 g/mol , and the atomic weight of lead (Pb) is 207.2 g/mol . There are 3 moles of Pb per mole of the compound.

-

Mass fraction of Pb = (3 * 207.2) / 1053.85 ≈ 0.5898

-

Required mass = 0.1000 g / 0.5898 ≈ 0.1695 g

-

-

Accurately weigh approximately 0.1695 g of Lead(II) citrate trihydrate and record the exact weight.

-

Transfer the weighed compound to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the solid, followed by 1-2 mL of concentrated nitric acid to ensure the lead remains in solution and to prevent hydrolysis.

-

Once dissolved, dilute to the mark with deionized water.

-

This stock solution can then be serially diluted to prepare working standards for instrument calibration.

Materials Science: Precursor for Lead-Based Nanomaterials

Lead(II) citrate trihydrate can serve as a precursor for the synthesis of lead-based nanomaterials, such as lead oxide (PbO) nanoparticles, through thermal decomposition (calcination).[10]

Protocol for Synthesis of Lead Oxide Nanoparticles:

Materials:

-

Lead(II) citrate trihydrate

-

Furnace with controlled atmosphere (e.g., nitrogen or air)

-

Ceramic crucible

Step-by-Step Protocol:

-

Place a known amount of Lead(II) citrate trihydrate into a ceramic crucible.

-

Heat the crucible in a furnace under a controlled atmosphere. The thermal decomposition of lead citrate begins with dehydration, followed by the breakdown of the organic components.[11]

-

The final product and its characteristics (e.g., particle size, crystal phase) depend on the calcination temperature and atmosphere. For example, calcination in a nitrogen atmosphere can yield β-PbO nanoparticles with diameters of 50-60 nm.[10] Combustion in air at around 370°C can produce a mixture of α-PbO and β-PbO nanoparticles with sizes ranging from 100-200 nm.[10]

-

The resulting nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).[10]

Toxicology: In Vitro Studies of Lead Toxicity

Lead(II) citrate trihydrate can be used in biochemical and toxicological studies to investigate the effects of lead on biological systems.[2] While many studies use more common lead salts like lead nitrate or lead acetate, lead citrate can be employed to study the cellular uptake and toxicity of lead complexed with an organic acid.

Protocol for In Vitro Cytotoxicity Assay using HL-60 Cells:

This protocol is adapted from studies using lead nitrate and can be modified for lead citrate by calculating equivalent concentrations of lead.[12][13][14]

Materials:

-

Human promyelocytic leukemia (HL-60) cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lead(II) citrate trihydrate

-

Sterile, CO₂-free distilled water for stock solution preparation

-

96-well cell culture plates

-

MTT or trypan blue for cell viability assessment

Step-by-Step Protocol:

-

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[12][15]

-

Stock Solution Preparation: Prepare a sterile stock solution of Lead(II) citrate trihydrate in CO₂-free distilled water and filter-sterilize.

-

Cell Seeding: Seed HL-60 cells into 96-well plates at a density of approximately 5 x 10⁵ cells/mL.[13]

-

Treatment: Add various concentrations of the lead citrate stock solution to the wells to achieve the desired final concentrations of lead. Include a vehicle control (water).

-

Incubation: Incubate the cells for a specified period, typically 24 hours.[12][13]

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance to determine the percentage of viable cells relative to the control.[12]

-

Trypan Blue Exclusion: Mix a sample of the cell suspension with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[13]

-

Caption: Workflow for an in vitro cytotoxicity assay.

Drug Development and Formulation

The application of Lead(II) citrate trihydrate in drug development is an emerging area of research, primarily focused on understanding the interactions between metal ions and biological molecules.[2] Its use is not for therapeutic purposes but rather as a tool in preclinical research. There are currently no established, widespread applications of this compound in drug delivery systems or formulations.

Safety and Handling

Lead(II) citrate trihydrate is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Toxicity: Harmful if swallowed or inhaled.[16]

-

Reproductive Toxicity: May damage fertility or the unborn child.[16]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[16]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[16]

Recommended Safety Practices:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with the powder form to avoid inhalation.

-

Storage: Store in a cool, dry, and locked-up place, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Conclusion

Lead(II) citrate trihydrate, with its well-defined properties and high purity, is a versatile and crucial reagent in scientific research. Its foundational role in providing contrast for transmission electron microscopy is indispensable for cellular and subcellular imaging. Furthermore, its utility as a precursor for nanomaterials, a standard in analytical chemistry, and a tool in toxicological studies underscores its broader importance. Researchers and professionals must, however, remain vigilant in its handling, adhering to strict safety protocols to mitigate the risks associated with lead compounds. This guide provides the technical foundation and practical protocols to enable the effective and safe use of Lead(II) citrate trihydrate in advancing scientific discovery.

References

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: Lead(II) citrate trihydrate, 99%. Retrieved January 13, 2026, from [Link]

-

American Elements. (n.d.). Lead(II) Citrate Trihydrate. Retrieved January 13, 2026, from [Link]

-

Bernama, B., et al. (2011). Lead-Induced Cytotoxicity and Oxidative Stress in Human Leukemia (HL-60) Cells. International Journal of Molecular Sciences, 12(4), 2373–2386. [Link]

-

Ted Pella, Inc. (2017). Safety Data Sheet: Lead Citrate, Trihydrate. Retrieved January 13, 2026, from [Link]

-

Yedjou, C. G., et al. (2010). Basic Apoptotic Mechanisms of Lead Toxicity in Human Leukemia (Hl-60) Cells. International Journal of Environmental Research and Public Health, 7(5), 2008–2019. [Link]

-

Zhang, W., et al. (2012). Preparation and characterization of nano-structured lead oxide from spent lead acid battery paste. Journal of Hazardous Materials, 211-212, 32–39. [Link]

-

Yedjou, C. G., et al. (2010). Basic apoptotic mechanisms of lead toxicity in human leukemia (HL-60) cells. International journal of environmental research and public health, 7(5), 2008–2019. [Link]

-

Theivasanthi, T., & Alagar, M. (2013). Chemical Synthesis of Nano-Sized particles of Lead Oxide and their Characterization Studies. arXiv preprint arXiv:1307.2842. [Link]

-

OIV. (n.d.). COEI-2-PLOMB Determination of lead by atomic absorption spectrometry. Retrieved January 13, 2026, from [Link]

-

Brown, M. E. (1973). Thermal decomposition of lead citrate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 1202-1212. [Link]

-

Wikipedia. (n.d.). Lead citrate. Retrieved January 13, 2026, from [Link]

-

Meshram, S. D., et al. (2015). Synthesis and Characterization of Lead Oxide Nanoparticles. International Journal of Chemical and Physical Sciences, 4. [Link]

-

International Organisation of Vine and Wine. (n.d.). Lead- Determination by AAS. Retrieved January 13, 2026, from [Link]

-

Science Services. (n.d.). Lead Citrate, Trihydrate. Retrieved January 13, 2026, from [Link]

-

protocols.io. (2023). Reynolds' Lead Citrate Stain. Retrieved January 13, 2026, from [Link]

-

Shimadzu. (n.d.). ATOMIC ABSORPTION SPECTROPHOTOMETRY COOKBOOK Section 2. Retrieved January 13, 2026, from [Link]

-

protocols.io. (2023). Reynolds' Lead Citrate Stain. Retrieved January 13, 2026, from [Link]

-

Ruci, A., & Daci, E. (2019). Lead and cadmium induced cytotoxic and genotoxic effects on HL-60 and Jurkat cell lines. Journal of Natural and Medical Sciences, 20(2), 1-8. [Link]

-

MicroChems Experiments. (2020, September 9). Standard Solution Preparation for AAS, HPLC, GC & Spectrophotometer_A Complete Procedure [Video]. YouTube. [Link]

-

Kourgiantakis, M., et al. (2000). Lead–citrate chemistry. Synthesis, spectroscopic and structural studies of a novel lead(II)–citrate aqueous complex. Inorganica Chimica Acta, 297(1-2), 134-138. [Link]

-

Matzapetakis, M., et al. (2001). Synthesis and structure of a lead(II)–citrate: {Na(H2O)3}[Pb5(C6H5O7)3(C6H6O7)(H2O)3]·9.5H2O. Inorganica Chimica Acta, 322(1-2), 13-19. [Link]

Sources

- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. americanelements.com [americanelements.com]

- 5. fishersci.com [fishersci.com]

- 6. Lead citrate - Wikipedia [en.wikipedia.org]

- 7. thermofisher.com [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Lead Citrate, Trihydrate [scienceservices.eu]

- 10. Preparation and characterization of nano-structured lead oxide from spent lead acid battery paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal decomposition of lead citrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. Lead-Induced Cytotoxicity and Oxidative Stress in Human Leukemia (HL-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Basic apoptotic mechanisms of lead toxicity in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tedpella.com [tedpella.com]

A Technical Guide to Lead(II) Citrate Trihydrate: Properties, Applications, and Protocols for the Research Professional

Introduction

Lead(II) citrate trihydrate is an organo-metallic compound of significant utility in specialized areas of scientific research. While its application is not widespread across all disciplines, for researchers in transmission electron microscopy (TEM), toxicology, and certain areas of materials science, it is an indispensable reagent. Its primary role is as a high-contrast stain in TEM, where it enhances the visualization of ultrastructural details in biological specimens. This guide provides a comprehensive overview of lead(II) citrate trihydrate, from its fundamental chemical properties and structure to detailed, field-proven protocols for its preparation and use, with a critical emphasis on safety and handling.

Section 1: Physicochemical Properties and Molecular Identity

A precise understanding of a compound's identity is the foundation of its effective application. Lead(II) citrate trihydrate is a complex salt that requires careful characterization.

Molecular Formula and Weight

The definitive molecular formula for lead(II) citrate trihydrate is Pb₃(C₆H₅O₇)₂·3H₂O , which can also be represented as C₁₂H₁₀O₁₄Pb₃·3H₂O .[1][2] This formula indicates a complex formed between three lead(II) ions (Pb²⁺) and two citrate anions (C₆H₅O₇³⁻), with three molecules of water of hydration. The molecular weight is approximately 1053.85 g/mol .[1][3]

Key Physicochemical Data

The essential properties of lead(II) citrate trihydrate are summarized in the table below for quick reference by laboratory professionals.

| Property | Value | Source(s) |

| CAS Number | 6107-83-1 | [1][2][4] |

| Appearance | White to beige or yellowish crystalline powder | [1][3][5] |

| Molecular Weight | ~1053.85 g/mol | [1][3] |

| Density | 4.63 g/cm³ | [5][6] |

| Melting Point | 190 °C | [5] |

| Synonyms | Citric acid lead(II) salt trihydrate, Trilead dicitrate trihydrate | [1][2][7] |

Molecular Structure Insights

The structure of lead(II) citrate is not a simple ionic lattice. Research has shown it forms complex coordination polymers.[8] In the crystalline state, there are multiple distinct lead(II) sites, and the citrate ligands can bond in several different ways, acting as bridges between lead centers. The lead ions typically display an irregular distribution of coordinating oxygen atoms, a phenomenon known as hemidirected coordination geometry.[8] This complex chelation contributes to its stability in solution when prepared correctly.

Caption: Conceptual diagram of Lead(II) ion chelation by citrate.

Section 2: Synthesis and Solution Preparation

While most researchers will purchase lead(II) citrate trihydrate commercially, the preparation of its working solution—particularly for electron microscopy—is a critical laboratory procedure. The primary challenge is preventing the precipitation of lead carbonate.

Preparation of Reynolds' Lead Citrate Staining Solution

Introduced by E.S. Reynolds in 1963, this formulation is a stable, high-pH solution that remains a standard for TEM staining.[3] Its stability is contingent on the exclusion of carbon dioxide (CO₂).

Causality: Lead(II) ions (Pb²⁺) react readily with carbonate ions (CO₃²⁻), which are formed when atmospheric CO₂ dissolves in water, especially under alkaline conditions. This reaction produces lead(II) carbonate (PbCO₃), a highly insoluble white precipitate that contaminates sections and obscures ultrastructural details.[9] Therefore, the entire protocol is designed to create and maintain a CO₂-free environment.

Experimental Protocol:

-

Prepare CO₂-Free Water: Boil 200 mL of high-purity distilled or deionized water vigorously for 5-10 minutes to expel dissolved gases. Allow it to cool completely in a tightly sealed container.[9]

-

Initial Dissolution: In a 100 mL volumetric flask, add 1.33 g of lead nitrate (Pb(NO₃)₂) and 1.76 g of trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) to 30 mL of the CO₂-free water.

-

Vigorous Shaking: Seal the flask and shake it vigorously for at least one minute. The solution will appear as a milky white suspension. Let it stand for another minute. This step forms a complex of lead citrate.

-

Alkalinization: Add 8.0 mL of 1N sodium hydroxide (NaOH), which must also be prepared with CO₂-free water and be fresh (carbonate-free). The NaOH should be added carefully to avoid introducing CO₂.

-

Final Dilution: Dilute the solution to the 100 mL mark with CO₂-free water. The solution should become clear.

-

Filtration and Storage: If any slight turbidity remains, filter the solution using a syringe filter or Whatman No. 1 filter paper. Store the final solution in a tightly sealed plastic syringe or container to prevent CO₂ ingress.[9] The solution is stable for several months.

Caption: Workflow for preparing CO₂-free Reynolds' lead citrate stain.

Section 3: Core Applications in Scientific Research

The unique properties of lead(II) citrate trihydrate define its applications, which are concentrated in fields requiring high-resolution imaging and the study of heavy metal interactions.

Transmission Electron Microscopy (TEM)

The most prominent application of lead(II) citrate is as a final stain for ultrathin biological sections in TEM.[3][6]

Mechanism of Action: Biological materials (e.g., proteins, lipids, nucleic acids) are composed primarily of light atoms (C, H, O, N) that have low electron-scattering power. To generate contrast in a TEM image, heavy metal stains are used. Lead ions have a high atomic number and are thus electron-dense. They bind non-specifically to negatively charged biological macromolecules, such as proteins and nucleic acids, scattering the electron beam.[3] Regions where more lead has accumulated appear darker in the final image, revealing cellular architecture. It is almost always used as a counterstain after initial staining with uranyl acetate, which binds to different cellular components, providing a broader range of contrast.[9]

Experimental Protocol: Staining of Ultrathin Sections

-

Environment: Perform all staining steps in a CO₂-free environment. A simple and effective method is to work over a petri dish containing pellets of NaOH or soda lime to absorb atmospheric CO₂.

-

Primary Stain: Place a droplet of aqueous uranyl acetate solution (e.g., 2%) on a clean, hydrophobic surface (like Parafilm). Float the grid, section-side down, on the droplet for 5-15 minutes.

-

Washing: Carefully pick up the grid with fine-tipped forceps and wash it thoroughly by dipping it sequentially through several beakers of high-purity, CO₂-free water.

-

Counterstain: Place a droplet of the prepared Reynolds' lead citrate solution in the CO₂-free environment. Float the washed and dried grid on this droplet for 2-10 minutes. Staining time must be optimized for the specific tissue type.

-

Final Wash: Wash the grid immediately and thoroughly by dipping it through several beakers of CO₂-free water.

-

Drying: Wick away excess water with the edge of a piece of filter paper and allow the grid to air dry completely before inserting it into the microscope.

Toxicology and Pharmaceutical Research

In toxicology and biochemistry, lead(II) citrate serves as a soluble, bioavailable source of lead ions for in vitro and in cellulo studies.[1] Researchers use it to investigate the molecular mechanisms of lead poisoning, its effects on enzyme kinetics, protein folding, and oxidative stress pathways.

In pharmaceutical research, its applications are more exploratory. It can be used in studies related to metal ion interactions with drug molecules or formulations, helping to understand potential incompatibilities or the role of metal cofactors.[1]

Caption: Lead(II) Citrate as a tool in toxicological pathway analysis.

Materials and Environmental Science

In materials science, lead(II) citrate can be used as a precursor in the synthesis of lead-containing materials, such as pigments or stabilizers for polymers.[1] In analytical chemistry, its purity allows it to serve as a standard for calibrating instruments measuring lead concentrations.[1] Environmental scientists have also used it in controlled laboratory experiments to study the desorption and mobility of lead in contaminated soils, particularly the effects of organic acids on metal transport.[10]

Section 4: Critical Safety and Handling Protocols

Lead(II) citrate trihydrate is a highly toxic substance with significant health and environmental hazards. Strict adherence to safety protocols is non-negotiable.

Hazard Summary

The compound is classified with multiple hazards. The table below summarizes its GHS classifications.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity | H302+H332 | Harmful if swallowed or if inhaled | [7] |

| Reproductive Toxicity | H360Df | May damage the unborn child. Suspected of damaging fertility | [7][11] |

| STOT (Repeated Exposure) | H373 | May cause damage to organs (blood, kidneys, nerves) through prolonged or repeated exposure | [7][12] |

| Environmental Hazard | H410 | Very toxic to aquatic life with long-lasting effects | [7][13] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety workflow must be established for handling this compound.

Experimental Protocol: Safe Handling Workflow

-

Designated Area: All work with solid lead(II) citrate or its solutions must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A buttoned lab coat must be worn.

-

Respirator: For handling the powder outside of a fume hood (not recommended), a respirator with a P3/P100 particulate filter is required.[13]

-

-

Weighing: Weigh the powder carefully within the fume hood to avoid generating dust. Use a dedicated spatula and weighing paper.

-

Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with an absorbent material, then carefully collect it into a sealed container labeled "Hazardous Waste." Clean the area with soap and water.[12]

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, locked cabinet away from incompatible materials.[12]

-

Waste Disposal: All lead-containing waste (unused solutions, contaminated wipes, gloves, etc.) must be collected in a clearly labeled, sealed hazardous waste container for disposal according to institutional, local, and national regulations.[7]

Caption: A mandatory safe handling workflow for lead compounds.

Conclusion

Lead(II) citrate trihydrate is a powerful but hazardous chemical reagent. Its role in providing essential contrast for transmission electron microscopy has cemented its place in cell biology and pathology research for decades. Furthermore, its utility as a well-defined source of lead ions supports critical research in toxicology and environmental science. For the scientists and drug development professionals who use this compound, a thorough understanding of its properties, meticulous adherence to preparation and application protocols, and an unwavering commitment to safety are paramount to achieving reliable, high-quality data while ensuring personal and environmental protection.

References

-

American Elements. (n.d.). Lead(II) Citrate Trihydrate. Retrieved from [Link]

-

Grokipedia. (2026, January 8). Lead citrate. Retrieved from [Link]

-

Science Services. (n.d.). Lead Citrate, Trihydrate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lead citrate, trihydrate, 96% (titr.). Retrieved from [Link]

-

Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 19312, 19314 Lead Citrate, Trihydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lead citrate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and structure of a lead(II)–citrate: {Na(H2O)3}[Pb5(C6H5O7)3(C6H6O7)(H2O)3]·9.5H2O. Retrieved from [Link]

-

Labtech. (n.d.). Material Safety Data Sheet REYNOLDS LEAD CITRATE 3%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. grokipedia.com [grokipedia.com]

- 4. strem.com [strem.com]

- 5. americanelements.com [americanelements.com]

- 6. Lead citrate - Wikipedia [en.wikipedia.org]

- 7. tedpella.com [tedpella.com]

- 8. researchgate.net [researchgate.net]

- 9. Lead Citrate, Trihydrate [scienceservices.eu]

- 10. LEAD(II) CITRATE TRIHYDRATE | 6107-83-1 [chemicalbook.com]

- 11. labtech.com [labtech.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Synonyms for Lead(II) citrate trihydrate

An In-Depth Technical Guide to Lead(II) Citrate Trihydrate: Nomenclature, Mechanisms, and Staining Protocols for Electron Microscopy

Introduction

Lead(II) citrate trihydrate stands as a cornerstone reagent in the field of transmission electron microscopy (TEM). Its primary role is to impart electron density to otherwise radiolucent biological specimens, a critical step for generating high-contrast ultrastructural images. While often referred to simply as "lead citrate," a comprehensive understanding of its various synonyms, chemical properties, and the nuanced mechanics of its application is essential for researchers, scientists, and drug development professionals seeking to achieve reproducible, high-quality results.

This guide provides an in-depth exploration of Lead(II) citrate trihydrate from the perspective of a senior application scientist. It moves beyond simple recitation of protocols to explain the fundamental principles and causal relationships that govern its successful use. We will delve into the critical role of pH, the chemistry of chelation, and the self-validating protocols designed to mitigate common artifacts, ensuring scientific integrity at every step.

Part 1: Nomenclature and Physicochemical Properties

A frequent source of confusion in laboratory settings is the varied nomenclature for this compound. Understanding these synonyms is the first step toward accurate sourcing and documentation.

A Compendium of Synonyms

The compound is known by several names in literature and commercial listings, all referring to the same core chemical entity.

| Synonym | Common Source/Context |

| Lead(II) citrate tribasic trihydrate | Chemical Suppliers, Safety Data Sheets[1] |

| Trilead dicitrate | Chemical Databases (e.g., PubChem)[2][3][4] |

| Citric acid lead salt | General Chemical Literature[1] |

| tris(λ²-lead(2+)) dicitrate trihydrate | IUPAC Nomenclature Variant[5] |

| Plumbous citrate trihydrate | Older chemical nomenclature ("Plumbous" for Pb²⁺) |

Core Physicochemical Data

The fundamental properties of Lead(II) citrate trihydrate are summarized below. These data are crucial for accurate preparation of staining solutions and for safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | Pb₃(C₆H₅O₇)₂·3H₂O or C₁₂H₁₀O₁₄Pb₃·3H₂O | [1][6] |

| Molecular Weight | ~1053.85 g/mol | [1] |

| CAS Number | 6107-83-1 (for the trihydrate) | [1] |

| Appearance | White crystalline powder | [1] |

Part 2: The Core Mechanism of Contrast Enhancement in TEM

In transmission electron microscopy, image contrast is a direct function of the differential scattering of electrons as they pass through the specimen. Biological tissues, being composed primarily of low-atomic-number elements (C, H, N, O), are largely electron-transparent and thus yield images with poor intrinsic contrast.[7] The introduction of heavy metals is essential to selectively enhance the electron-scattering properties of cellular structures.

Lead citrate serves as a high atomic weight stain that binds to and accumulates within specific biological components.[7] This process is governed by two critical chemical principles:

-

Alkalinity (High pH): Lead citrate staining solutions are prepared at a highly alkaline pH of approximately 12.0.[7][8][9] This alkaline environment is essential for the staining reaction to proceed effectively.

-

Chelation by Citrate: At this high pH, lead ions would normally precipitate out of solution as lead hydroxide, rendering them useless for staining. The genius of the formulation, as developed by Reynolds, is the inclusion of excess citrate. Citrate acts as a chelating agent , forming a stable, soluble complex with the lead ions.[7][9] This chelation is the key to preventing precipitation and keeping the lead ions available to bind with greater affinity to the tissue components.[9]

The electron-dense lead atoms, once deposited onto structures like cytoplasmic membranes, ribosomes, nuclear material, and glycogen, effectively block the electron beam.[9] This increased scattering results in those structures appearing dark on the final micrograph, revealing the fine details of the cell's ultrastructure.

Part 3: Field-Proven Methodologies for Stain Preparation

The preparation of a stable and effective lead citrate stain is paramount for success. The primary challenge in any protocol is the avid reactivity of the alkaline lead solution with atmospheric carbon dioxide (CO₂).[10][11]

The Critical Challenge: Preventing Lead Carbonate Precipitation

Alkaline lead solutions react with CO₂ to form lead carbonate (PbCO₃), a fine, electron-dense, insoluble white precipitate.[11][12][13][14] If present, this precipitate will randomly deposit on the specimen grid, obscuring ultrastructural details and rendering the images useless. A self-validating protocol must, therefore, incorporate rigorous steps to exclude CO₂.

Core Preventative Measures:

-

Use CO₂-Free Water: All water used for preparing the stain and for rinsing must be freshly boiled (for 10-15 minutes) and cooled in a tightly sealed container to drive off dissolved CO₂.[11][14]

-

Maintain a CO₂-Free Environment: When staining, work within a covered chamber (e.g., a petri dish) containing sodium hydroxide (NaOH) pellets, which act as a scavenger to absorb atmospheric CO₂.[11]

-

Ensure Airtight Storage: Store stock solutions in completely full, airtight bottles to minimize headspace and potential CO₂ contamination.[11][12]

Protocol 1: The Classic Reynolds (1963) Method

This method creates the lead citrate complex in situ from lead nitrate and sodium citrate. It is the foundational technique and offers high reliability.[8][9][14]

Step-by-Step Methodology:

-

Initial Reagent Preparation: In a 50 ml volumetric flask, combine 1.33 g of Lead(II) nitrate (Pb(NO₃)₂) and 1.76 g of tri-Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) with 30 ml of CO₂-free distilled water.[14]

-

Complex Formation: Cap the flask and shake vigorously for 1 minute. The solution will become milky white. Let the suspension stand, with intermittent vigorous shaking, for 30 minutes.

-

Causality Explanation: This incubation period is not arbitrary. It is required to ensure the complete chemical conversion of lead nitrate to the lead citrate chelate complex, which is visible as the milky suspension.[14]

-

-

Alkalinization and Solubilization: Add 8.0 ml of 1.0 N NaOH (CO₂-free) to the flask.

-

Final Volume Adjustment: Bring the total volume to 50 ml with CO₂-free distilled water.

-

Clarification and Storage: If any faint turbidity remains, clarify the solution by centrifugation. Store in a sealed, airtight bottle. The solution is stable for up to 6 months.[9]

Workflow Diagram: Reynolds (1963) Method

Caption: Workflow for the Reynolds (1963) lead citrate stain preparation.

Protocol 2: The Simplified Venable & Coggeshall (1965) Method

Recognizing that the Reynolds method was time-consuming, Venable and Coggeshall developed a simplified protocol that begins with commercially available Lead(II) citrate, eliminating the in situ formation step.[12][15] This method is ideal for labs that require freshly made stain quickly.

Step-by-Step Methodology:

-

Reagent Preparation: In a screw-topped centrifuge tube, add 0.01 to 0.04 grams of Lead(II) citrate trihydrate powder to 10 ml of CO₂-free distilled water.[12]

-

Alkalinization and Solubilization: Add 0.1 ml of 10 N NaOH.[12]

-

Causality Explanation: As with the Reynolds method, the concentrated NaOH rapidly raises the pH to ~12, which is required to dissolve the lead citrate powder and form the active, stable chelate complex.

-

-

Dissolution: Seal the tube tightly and shake vigorously until all the powder is completely dissolved. The entire process takes less than 5 minutes.[12]

-

Usage: The stain is now ready for immediate use.

Workflow Diagram: Venable & Coggeshall (1965) Method

Caption: Simplified workflow for Venable & Coggeshall (1965) stain.

Part 4: Staining Protocol and Best Practices

This protocol assumes the specimen is an ultrathin section on a TEM grid, previously stained with uranyl acetate (a common "double staining" procedure).[12]

-

Prepare a CO₂-Free Staining Chamber: Place a sheet of dental wax or Parafilm inside a petri dish. Arrange several pellets of solid NaOH around the edge of the dish and cover it. The NaOH will absorb CO₂ within the chamber.[11]

-

Dispense Stain: Place droplets of the freshly prepared or centrifuged lead citrate staining solution onto the dental wax.

-

Staining: Carefully place the grid, section-side down, onto a droplet of the stain. Staining times can vary from 1 to 5 minutes, depending on the tissue and embedding resin.[12] Over-staining can reduce contrast between cellular components.[12]

-

Washing: This step is critical to remove excess, unbound stain.

-

Drying: Wick away excess water with the edge of a piece of filter paper and allow the grid to air-dry completely before inserting it into the electron microscope.[12]

Conclusion

The successful use of Lead(II) citrate trihydrate in electron microscopy is a testament to the power of applied chemistry. Far from being a simple "recipe," the preparation and application of this stain is a system of self-validating controls. By understanding the synonyms for accurate sourcing, the fundamental mechanism of alkaline chelation for effective staining, and the absolute necessity of excluding carbon dioxide to prevent artifacts, researchers can reliably generate high-contrast, publication-quality images of cellular ultrastructure. Adherence to these field-proven principles transforms staining from a potential source of frustration into a robust and reproducible scientific technique.

References

-

Venable, J. H., & Coggeshall, R. (1965). A simplified lead citrate stain for use in electron microscopy. Journal of Cell Biology, 25(2), 407–408. Available at: [Link]

-

Reynolds, E. S. (1963). The use of lead citrate at high pH as an electron-opaque stain in electron microscopy. Journal of Cell Biology, 17(1), 208–212. Available at: [Link]

-

Protocols.io. (2023). Reynolds' Lead Citrate Stain. Available at: [Link]

-

Kirsch, T. (n.d.). Preparation of Post Staining Solutions. University of Chicago. Available at: [Link]

-

Science Services. (n.d.). Lead Citrate, Trihydrate. Available at: [Link]

-

Wikipedia. (n.d.). Lead citrate. Available at: [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Trilead dicitrate. Available at: [Link]

-

Grokipedia. (2026). Lead citrate. Available at: [Link]2Pb3.3H2O)

-

S.K. Lee, et al. (n.d.). A Simplified Lead Citrate Stain for Use in Electron Microscopy of Embedded Biological Tissue Specimens. Malaysian Journal of Microscopy. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trilead dicitrate | C12H10O14Pb3 | CID 159739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Trilead dicitrate | C12H10O14Pb3 | CID 159739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lead(II) citrate trihydrate, 99% | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reynolds' Lead Citrate Stain [protocols.io]

- 9. scispace.com [scispace.com]

- 10. Lead citrate - Wikipedia [en.wikipedia.org]

- 11. Lead Citrate, Trihydrate [scienceservices.eu]

- 12. scispace.com [scispace.com]

- 13. microscopy.org.sg [microscopy.org.sg]

- 14. emsdiasum.com [emsdiasum.com]

- 15. garfield.library.upenn.edu [garfield.library.upenn.edu]

Lead(II) citrate trihydrate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Lead(II) Citrate Trihydrate

For the Researcher, Scientist, and Drug Development Professional

Lead(II) citrate trihydrate is a compound frequently utilized in scientific research, primarily as an electron-dense stain in transmission electron microscopy (TEM) to enhance the contrast of biological specimens.[1][2][3] Its ability to bind to proteins and nucleic acids allows for detailed visualization of subcellular structures.[1] However, its utility is matched by its significant toxicity. A thorough understanding of its Material Safety Data Sheet (MSDS), now more commonly known as a Safety Data Sheet (SDS), is not merely a regulatory formality but a critical component of safe laboratory practice. This guide synthesizes the core information from the MSDS of Lead(II) citrate trihydrate, providing a deeper, causality-driven understanding for the discerning scientific professional.

Chemical Identity and Physicochemical Properties

Lead(II) citrate trihydrate is a lead salt of citric acid.[1] It is typically a white to yellowish crystalline powder.[1][4]

| Property | Data |

| Synonyms | Trilead dicitrate, Citric acid lead(II) salt trihydrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, lead(2+) salt (2:3)[5][6][7] |

| CAS Number | 6107-83-1 (for the trihydrate form)[4][6][8], 512-26-5[3][5][9][10] |

| Molecular Formula | C₁₂H₁₀O₁₄Pb₃ · 3H₂O[1][4][6] |

| Molecular Weight | 1053.85 g/mol [1][4][6] |

| Appearance | White solid / crystalline powder[4][5][11] |

| Solubility | Soluble in water, slightly soluble in alcohol.[3] There are some conflicting reports regarding its water solubility.[12] |

| Reactivity | Highly reactive with carbon dioxide, especially in the presence of oxygen, to form lead carbonate (PbCO₃), a toxic white precipitate.[2][12] |

The trihydrate form indicates the presence of three water molecules within the crystal structure, which contributes to its molecular weight.[4][6] The compound's reactivity with atmospheric CO₂ is a crucial practical consideration, as the resulting lead carbonate precipitate can interfere with staining procedures in electron microscopy.[2]

Hazard Analysis and GHS Classification: A Deeper Look

Lead(II) citrate trihydrate is classified as a hazardous substance. Its toxicity is primarily attributed to the presence of lead, a heavy metal with well-documented adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

| GHS Classification | Hazard Statement | Explanation |

| Acute Toxicity, Oral (Category 3) | H302: Harmful if swallowed[7][9][10] | Ingestion of lead compounds can lead to acute lead poisoning with symptoms like abdominal pain, nausea, and vomiting.[5] It can also cause toxic effects on blood-forming organs, the kidneys, and the central nervous system.[5] |

| Acute Toxicity, Inhalation (Category 2/4) | H332: Harmful if inhaled[7][9][10] | Inhalation of the dust can cause irritation of the respiratory tract and mucous membranes, with effects similar to ingestion.[5] Some sources classify it as Category 2, "Fatal if inhaled".[6] |

| Reproductive Toxicity (Category 1A) | H360Df: May damage the unborn child. Suspected of damaging fertility.[7][9][10] | Lead compounds are known to cross the placenta, posing a significant risk to fetal development and can impair fertility.[5][7][13] |

| Specific Target Organ Toxicity (Repeated Exposure) (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[6][7][9][10] | The primary target organs are the blood, kidneys, and central nervous system.[5][6] Chronic exposure can lead to anemia, kidney damage, and neurological disorders.[5][13] |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life.[7][9][10] | Release into the environment must be avoided as it poses a significant threat to aquatic ecosystems.[7] |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[6][7][9][10] | The persistence of lead in the environment leads to long-term harm to aquatic life.[6][7] |

Furthermore, lead and its compounds are listed by California's Proposition 65 as chemicals known to cause cancer and developmental effects.[5][7] The National Toxicology Program (NTP) lists lead compounds as "reasonably anticipated to be human carcinogens".[5]

Safe Handling and Storage Protocols

Given the significant hazards, a multi-layered approach to safety is imperative when handling Lead(II) citrate trihydrate.

Engineering Controls

The primary engineering control is to handle the solid powder exclusively within a certified chemical fume hood.[6][14] This prevents the inhalation of airborne particles. Facilities must also be equipped with an eyewash station and a safety shower in case of accidental exposure.[5]

Personal Protective Equipment (PPE)

The following PPE is mandatory:

-

Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator should be used.[6]

-

Eye/Face Protection : Chemical safety goggles or a face shield are required to protect against dust particles.[6]

-

Hand Protection : Wear appropriate protective gloves, such as nitrile gloves.[7][14]

-

Skin and Body Protection : A lab coat and closed-toe shoes are essential to prevent skin contact.[6][14]

Handling Workflow

The following diagram outlines a self-validating workflow for handling Lead(II) citrate trihydrate, designed to minimize exposure at each step.

Caption: Safe Handling Workflow for Lead(II) Citrate Trihydrate.

Storage Requirements

Store Lead(II) citrate trihydrate in a cool, dry, and well-ventilated area.[5][6] Keep the container tightly closed to prevent reaction with atmospheric CO₂.[2][5][6] It should be stored away from incompatible materials such as strong acids and oxidizing agents.[6][13] Store in a locked cabinet or area to restrict access.[6][7]

Emergency and Disposal Procedures

A clear and rehearsed emergency plan is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6][13] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13] |

Accidental Release Measures

In the event of a spill, evacuate the area.[6] For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6] The area should then be cleaned with soap and water.[5] For larger spills, or any spill outside of a fume hood, evacuate the area and contact the appropriate emergency response team.[14]

Emergency Response Decision Tree

Caption: Emergency Response Decision Tree.

Waste Disposal

Lead(II) citrate trihydrate and any materials contaminated with it must be disposed of as hazardous waste.[7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not dispose of it in household garbage or allow it to reach the sewage system.[7]

Conclusion

The safe and effective use of Lead(II) citrate trihydrate in a research setting is predicated on a comprehensive understanding of its associated hazards. This guide serves as a technical supplement to the standard MSDS, providing the rationale behind safety protocols and empowering researchers to work with this valuable but hazardous compound with the respect and caution it demands. Always refer to the most current Safety Data Sheet provided by the manufacturer before use.

References

- Material Safety Data Sheet - Lead citrate, trihydrate, 96% (titr.). (n.d.). Cole-Parmer.

- SAFETY DATA SHEET - Lead(II) citrate trihydrate. (2025, December 22). Fisher Scientific.

- Lead citrate. (n.d.). Grokipedia.

- Safety Data Sheet Product No. 19312, 19314 Lead Citrate, Trihydrate. (2017, August 31). Ted Pella, Inc.

- Safety data sheet - Lead citrate, trihydrate. (2013, August 6). Agar Scientific.

- 19312, 19314 Lead Citrate, Trihydrate. (2012, May 4). Ted Pella, Inc.

- Lead(II) citrate trihydrate, 99%. (n.d.). CymitQuimica.

- Lead (II) citrate trihydrate. (n.d.). Chem-Impex.

- Safety data sheet - Lead citrate, trihydrate. (2019, February 27). Agar Scientific.

- Lead Citrate, Trihydrate. (n.d.). Science Services.

- Lead citrate. (n.d.). In Wikipedia.

- Safety Data Sheet - Lead Citrate, Trihydrate. (2023, July 28). Electron Microscopy Sciences.

- Material Safety Data Sheet REYNOLDS LEAD CITRATE 3%. (2016, September 27). Labtech.

- Lead(II) citrate trihydrate. (n.d.). Santa Cruz Biotechnology.

- Standard Operating Procedure for Handling Acutely Toxic Powders. (n.d.). Duke SMIF.

- Lead citrate - 512-26-5. (n.d.). Vulcanchem.

- Lead citrate. (n.d.). Sigma-Aldrich.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Lead Citrate, Trihydrate [scienceservices.eu]

- 3. Lead citrate - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. tedpella.com [tedpella.com]

- 8. scbt.com [scbt.com]

- 9. agarscientific.com [agarscientific.com]

- 10. agarscientific.com [agarscientific.com]

- 11. Lead(II) citrate trihydrate, 99% | CymitQuimica [cymitquimica.com]

- 12. Lead citrate (512-26-5) for sale [vulcanchem.com]

- 13. tedpella.com [tedpella.com]

- 14. smif.pratt.duke.edu [smif.pratt.duke.edu]

A Comprehensive Guide to the Laboratory Synthesis of Lead(II) Citrate Trihydrate

Abstract: This technical guide provides a detailed, first-principles approach to the laboratory synthesis of Lead(II) citrate trihydrate, a critical reagent primarily utilized as an electron-dense stain in transmission electron microscopy (TEM). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, emphasizes a culture of safety through rigorous handling and disposal protocols, and offers a validated, step-by-step methodology for producing a stable, high-purity solution suitable for research applications. This guide is intended for researchers, laboratory technicians, and professionals in the life sciences and materials science fields who require a reliable source of this essential compound.

Introduction: The Role and Nature of Lead(II) Citrate

Lead(II) citrate, most commonly prepared as a trihydrate with the chemical formula Pb₃(C₁₂H₁₀O₁₄)·3H₂O, is a lead salt of citric acid.[1][2][3] While it exists as a white to yellowish crystalline powder in its solid form, its primary utility in scientific research is as an aqueous staining solution.[1][4]

Introduced by E. S. Reynolds in 1963, the lead citrate stain became a cornerstone of biological electron microscopy.[1][5] Its function is to dramatically increase the contrast of ultrathin biological sections. The lead ions possess a high atomic number and thus scatter electrons effectively.[1] They bind avidly to cellular structures, particularly those rich in proteins and nucleic acids, rendering membranes, ribosomes, and other organelles visible against the background.[1] This post-staining step, often following initial staining with uranyl acetate, is indispensable for high-resolution ultrastructural analysis.[1]

The synthesis, however, is not trivial. It requires a careful understanding of lead's coordination chemistry and its solution's high reactivity with atmospheric components. This guide provides the necessary framework for a successful and safe synthesis.

Foundational Chemistry of the Synthesis

The most reliable method for preparing lead citrate solution, adapted from the seminal work of Reynolds, is a precipitation-chelation reaction.[5][6] The process involves two primary stages:

-

Precipitation: A soluble lead salt, typically lead(II) nitrate [Pb(NO₃)₂], is reacted with an alkali metal citrate, such as trisodium citrate dihydrate [Na₃(C₆H₅O₇)·2H₂O]. This results in the formation of insoluble lead citrate through a double displacement reaction.

Chemical Equation: 3Pb(NO₃)₂(aq) + 2Na₃(C₆H₅O₇)(aq) → Pb₃(C₆H₅O₇)₂(s) + 6NaNO₃(aq)

-

Chelation and Solubilization: The milky suspension of lead citrate is then treated with a strong base, typically sodium hydroxide (NaOH). The hydroxide ions raise the pH to approximately 12, which facilitates the formation of a stable, soluble lead-citrate chelate complex.[5][6] At this high pH, the citrate ligand can effectively coordinate with the lead ions, bringing the precipitate into a clear, stable solution ready for use.[6]

A critical, and often underestimated, aspect of this chemistry is the high reactivity of the final alkaline solution with atmospheric carbon dioxide (CO₂).[7][8] Lead ions will readily react with dissolved CO₂ to form lead(II) carbonate (PbCO₃), a highly insoluble white precipitate that contaminates the stain and renders it useless.[8][9] Therefore, the exclusion of CO₂ throughout the procedure is paramount.

Caption: Chemical transformation pathway for lead citrate synthesis.

Critical Safety Protocols and Hazard Management

Lead and its compounds are potent systemic toxins. [10] They are classified as acutely harmful if swallowed or inhaled and are suspected of damaging fertility and causing organ damage through prolonged exposure.[1] Adherence to the following safety protocols is mandatory, not optional.

-

Engineering Controls: All procedures involving the handling of lead compounds, especially the weighing of powders, must be conducted within a certified chemical fume hood to prevent inhalation of toxic dust.[11]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required.[10][12]

-

Eye Protection: Chemical splash goggles or a full-face shield are mandatory.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any defects before use and practice proper glove removal techniques to avoid skin contact.[10][12]

-